![molecular formula C14H8ClIN2O B113185 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-06-7](/img/structure/B113185.png)

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-2-(4’-iodophenyl)-3-(N,N-diethyl)imidazo[1,2-a]pyridine-3-acetamide”, also known as [123 I]CLINDE, is a compound that has been developed for single-photon emission computed tomography imaging of peripheral benzodiazepine receptors (PBRs) in the brain . It has an imidazopyridine-3-acetamide structure and has shown to have high affinity for PBRs .

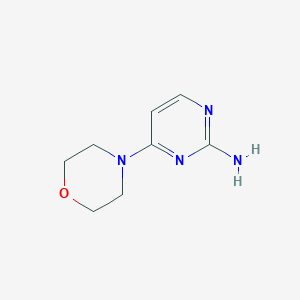

Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is related to well-known PET ligands such as (18)F-PBR111 and (18)F-DPA-714 . It has an imidazopyridine-3-acetamide structure .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the development of various drugs due to its structural character and potential therapeutic effects .

Material Science

Imidazopyridine is also useful in material science because of its structural character . Its unique properties make it suitable for use in the development of new materials .

Antituberculosis Agents

Recent developments have shown that imidazo[1,2-a]pyridine analogues can be effective antituberculosis agents . Some compounds in this class have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Strategies

The synthesis of imidazopyridine involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are desirable due to the tremendous use of this scaffold in various branches of chemistry .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been known to interact with their targets leading to significant activity against mdr-tb and xdr-tb .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been known to affect certain biochemical pathways leading to their anti-tuberculosis effects .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

In an acute tb mouse model, treatment with q203, an imidazo[1,2-a]pyridine analogue, indicated 90%, 99%, and 999% reduction of bacterial load respectively, after 4 weeks of treatment .

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine analogues have been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Propiedades

IUPAC Name |

6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXXIWDNFHCLJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)

![N-[(3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B113115.png)

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)